molecular formula C10H8N2O3 B599965 Methyl 4-hydroxyquinazoline-6-carboxylate CAS No. 152536-21-5

Methyl 4-hydroxyquinazoline-6-carboxylate

Cat. No.: B599965
CAS No.: 152536-21-5
M. Wt: 204.185
InChI Key: AZKJJWQKQGSQPY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

Methyl 4-hydroxyquinazoline-6-carboxylate has several scientific research applications:

Future Directions

Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinazoline-6-carboxylate typically involves the reaction of 2-aminobenzoic acid with formic acid and methanol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyquinazoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxyquinazoline-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring new biological activities .

Properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJJWQKQGSQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (2.5 g, 13.15 mmol) in methanol (80 mL) was added thionyl chloride (2.5 mL) at 5° C. The mixture was refluxed at 80° C. over night. The reaction mixture was concentrated under vacuum and crude taken in ethyl acetate. The organic layer was washed with 10% aqueous NaHCO3, water, brine and dried. The solvent was removed to give methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in 55% as solid.
Quantity
2.5 g
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reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
Quantity
2.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a sealed tube was added 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (0.88 g, 4.6 mmol), methanol (70 mL) and 4.0 M hydrochloric acid in 1,4-dioxane (4.63 mL, 18.5 mmol). The reaction mixture was heated to 90° C. and stirred overnight. The mixture was then cooled to rt, and concentrated to yield methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (0.94 g, quant). LC-MS: (FA) ES+ 205; 1H NMR (400 MHz, DMSO) δ 8.65 (d, J=2.1 Hz, 1H), 8.30 (dd, J=8.5, 2.1 Hz, 1H), 8.22 (s, 1H), 7.77 (d, J=8.5 Hz, 1H), 3.88 (s, 3H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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